molecular formula C16H15FN4O2 B1229455 P10358 CAS No. 188240-59-7

P10358

Cat. No.: B1229455
CAS No.: 188240-59-7
M. Wt: 314.31 g/mol
InChI Key: GUHMRCCRDRBMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P10358, with a chemical structure of 1-[(3-fluoro-4-pyridinyl)amino]-3-methyl-1H-indol-5-yl methyl carbamate, is a novel, potent, and reversible acetylcholinesterase (AChE) inhibitor . It emerged from a series of synthesized compounds as a significant candidate for neuroscience research. Its primary research value lies in its demonstrated ability to significantly enhance performance in experimental models of learning and memory following both oral and parenteral administration . Acetylcholinesterase is a key enzyme that terminates neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE is a well-validated therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease . The carbamate group in its structure is a critical pharmacophore, known to contribute to the stability and biological activity of such inhibitors by interacting with the enzyme's active site . As a research chemical, this compound is a valuable tool for probing cholinergic mechanisms in the central nervous system and for conducting structure-activity relationship (SAR) studies in the development of new cognitive enhancers . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188240-59-7

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate

InChI

InChI=1S/C16H15FN4O2/c1-10-9-21(20-14-5-6-19-8-13(14)17)15-4-3-11(7-12(10)15)23-16(22)18-2/h3-9H,1-2H3,(H,18,22)(H,19,20)

InChI Key

GUHMRCCRDRBMHO-UHFFFAOYSA-N

SMILES

CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F

Other CAS No.

188240-59-7

Synonyms

1-((3-fluoro-4-pyridinyl)amino)-3-methyl-1(H)-indole-5-yl methyl carbamate
P 10358
P-10358
P10358

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of P10358

Classical and Contemporary Approaches to Carbamate (B1207046) Synthesis Relevant to the Indole-Pyridine Backbone of P10358

The synthesis of carbamates, such as the one present in this compound, can be achieved through a variety of established and modern chemical methods. The choice of method often depends on the specific characteristics of the molecular backbone, in this case, a substituted indole-pyridine system.

Classical methods for carbamate formation that are relevant to the synthesis of this compound and its analogs include:

Reaction of Alcohols with Isocyanates : This is a direct and widely used method where an alcohol (or a phenol, like the 5-hydroxyindole (B134679) precursor of this compound) reacts with an isocyanate to form the carbamate linkage. prepchem.com This reaction is often facilitated by a base.

Hofmann Rearrangement : This method involves the conversion of a primary amide to a carbamate with the loss of one carbon atom. nih.gov

Curtius Rearrangement : This process involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate, which can then be trapped by an alcohol to yield the carbamate. nih.gov

Contemporary approaches often focus on milder conditions, better yields, and broader functional group tolerance. For a complex scaffold like the indole-pyridine backbone, these methods can be particularly advantageous:

Catalytic Carbonylation : Transition metal-catalyzed reactions, for instance, using palladium or rhodium, can facilitate the carbonylation of amines or the reductive carbonylation of nitro compounds to form carbamates. beilstein-journals.org

Three-Component Coupling Reactions : Modern synthetic strategies include one-pot, three-component couplings of an amine, carbon dioxide, and an alkyl halide to generate carbamates, often in the presence of a suitable base and catalyst system. nih.gov

Use of Activating Agents : Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate a carboxylic acid, which can then react with an amine and subsequently an alcohol to form the carbamate. acs.org

These methodologies provide a versatile toolbox for chemists to construct the crucial carbamate functionality on the indole-pyridine core of this compound and its derivatives.

Specific Synthetic Pathways and Chemical Precursors Utilized for the Preparation of this compound

The synthesis of this compound is part of a series of carbamate analogs of besipirdine, aimed at improving cholinomimetic properties. mdpi.com The specific synthetic route to this compound involves the key step of forming the carbamate ester on the 5-hydroxy position of the indole (B1671886) ring.

The likely synthetic pathway for this compound, based on the synthesis of similar analogs, is as follows:

Preparation of the Indole-Pyridine Core : The synthesis would start with the construction of the 1-amino-3-methyl-1H-indol-5-ol scaffold, which is then coupled with a suitable fluoropyridine derivative.

Carbamate Formation : The crucial step is the reaction of the 5-hydroxy group of the indole precursor with methyl isocyanate. This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as potassium carbonate to facilitate the formation of the methyl carbamate ester. prepchem.com

The primary chemical precursors for the synthesis of this compound are:

1-((3-fluoro-4-pyridinyl)amino)-3-methyl-1H-indol-5-ol

Methyl isocyanate

A similar synthetic approach has been documented for an analog, where 1-[(3-fluoro-4-pyridinyl)propylamino]-3-methyl-1H-indol-5-ol was reacted with butyl isocyanate to yield the corresponding butylcarbamate. prepchem.com

Strategies for Rational Design and Synthesis of this compound Analogs for Mechanistic Investigation

The rational design and synthesis of analogs of this compound have been instrumental in understanding its mechanism of action and in optimizing its biological activity. acs.org These investigations have focused on modifying key structural features of the molecule.

Structure-activity relationship (SAR) studies have been conducted by synthesizing a series of derivatives with modifications aimed at probing the binding site of acetylcholinesterase. acs.orgresearchgate.net The goal is to enhance potency and selectivity.

Compound/Analog Modification Observed or Expected Impact on Activity
This compound Methylcarbamate on 5-hydroxyindolePotent acetylcholinesterase inhibitor mdpi.comnih.gov
Besipirdine Analogs Variations in the carbamate alkyl chainModulates lipophilicity and binding affinity acs.org
Indole-Thiadiazole Derivatives Replacement of the pyridine (B92270) and carbamate with a thiadiazole moietyPotential for dual inhibition of AChE and BuChE researchgate.net

This table is generated based on available research findings and is for illustrative purposes.

To further explore the chemical space around this compound, researchers have investigated alternative carbamate linkages and various substitutions on the indole ring system.

Carbamate Linkage Analogs : The synthesis of analogs with different alkyl and aryl groups on the carbamate nitrogen allows for the fine-tuning of the inhibitor's interaction with the enzyme's active site. For instance, replacing the methyl group with larger alkyl chains like butyl or heptyl has been explored. prepchem.commolaid.com

These systematic structural modifications are crucial for developing a comprehensive understanding of the SAR of this compound and for the design of new, more effective acetylcholinesterase inhibitors.

Molecular and Biochemical Mechanisms of Action of P10358

Investigations into P10358 as a Cholinesterase Inhibitor

This compound has been systematically evaluated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the two primary enzymes responsible for the hydrolysis of acetylcholine (B1216132).

Kinetic Characterization of Acetylcholinesterase (AChE) Inhibition by this compound, including IC50 Determination

In vitro studies have demonstrated that this compound is a potent inhibitor of acetylcholinesterase. The half-maximal inhibitory concentration (IC50) for this compound against AChE has been determined to be 0.10 ± 0.02 microM. nih.gov This indicates a high affinity of this compound for the AChE enzyme. Comparatively, this compound is 2.5 times more potent as an AChE inhibitor than Tacrine (B349632) (THA), which has an IC50 of 0.25 ± 0.03 microM. nih.gov

Characterization of Butyrylcholinesterase (BuChE) Inhibition by this compound, including IC50 Determination

This compound also exhibits inhibitory activity against butyrylcholinesterase. Research has established its IC50 value for BuChE to be 0.08 ± 0.05 microM. nih.gov This level of potency is comparable to that of Tacrine, which has an IC50 for BuChE of 0.07 ± 0.01 microM. nih.gov

Comparative Analysis of this compound's Selectivity Profile for AChE versus BuChE

A comparative analysis of the IC50 values reveals the selectivity profile of this compound. With an IC50 of 0.10 µM for AChE and 0.08 µM for BuChE, this compound demonstrates a relatively non-selective inhibition profile, potently acting on both enzymes. nih.gov The selectivity index (SI), calculated as the ratio of IC50 (BuChE) / IC50 (AChE), is approximately 0.8, indicating a slightly higher preference for BuChE, although it is generally considered a dual inhibitor.

Table 1: Inhibitory Potency (IC50) of this compound and Tacrine against Cholinesterases

Compound AChE IC50 (µM) BuChE IC50 (µM) Selectivity Index (BuChE/AChE)
This compound 0.10 ± 0.02 nih.gov 0.08 ± 0.05 nih.gov ~0.8
Tacrine (THA) 0.25 ± 0.03 nih.gov 0.07 ± 0.01 nih.gov ~0.28

Elucidation of the Reversibility or Irreversibility of Cholinesterase Interactions with this compound

This compound is classified as a reversible inhibitor of cholinesterase. nih.gov This means that it binds to the enzyme in a non-covalent manner, and this binding can be reversed. numberanalytics.com The temporary nature of this inhibition allows for the enzyme to eventually regain its function once the compound is cleared from the system. numberanalytics.com This is in contrast to irreversible inhibitors, which form a permanent covalent bond with the enzyme. numberanalytics.com

Elucidation of this compound's Impact on Central Cholinergic Systems in Research Models

The inhibitory action of this compound on cholinesterases leads to significant effects within the central nervous system by modulating acetylcholine levels.

Modulation of Acetylcholine Levels and Turnover by this compound

By inhibiting both AChE and BuChE, this compound effectively increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. nih.govwikidoc.org This enhancement of cholinergic transmission is a key aspect of its pharmacological activity. Studies in animal models have shown that administration of this compound leads to a dose-dependent inhibition of brain acetylcholinesterase activity ex vivo. nih.gov These biochemical effects are consistent with central cholinergic stimulation. nih.gov For instance, a higher dose of this compound was found to elevate striatal homovanillic acid levels, further indicating its impact on central neurotransmitter systems. nih.gov The increased availability of acetylcholine in the brain is believed to underlie the behavioral effects observed in research models. nih.gov

Investigations into Cholinergic Receptor Interactions Modulated by this compound

The primary mechanism of action of this compound is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). nih.govwikipedia.org By inhibiting AChE, this compound effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft. wikipedia.org This elevation of ACh levels leads to enhanced stimulation of both muscarinic and nicotinic cholinergic receptors, which are crucial for various cognitive and physiological functions. nih.govcdc.govderangedphysiology.com

The interaction of this compound with cholinergic receptors is therefore considered indirect. Its effects are mediated by the increased availability of the endogenous agonist, acetylcholine, rather than by direct binding to the receptors themselves. nih.gov This is a defining characteristic of many AChE inhibitors used in therapeutic contexts. nih.gov The functional consequences of this enhanced cholinergic transmission include the broad spectrum of effects associated with muscarinic and nicotinic receptor activation. cdc.govpharmacologyeducation.org For instance, stimulation of muscarinic receptors can influence the activity of exocrine glands and smooth muscles, while nicotinic receptor activation is critical for synaptic transmission at the neuromuscular junction and in autonomic ganglia. cdc.govpharmacologyeducation.org

While some acetylcholinesterase inhibitors, such as galantamine, have been shown to also act as allosteric modulators of nicotinic receptors, there is currently no evidence to suggest a similar direct interaction for this compound. nih.govesmed.org The available research indicates that the pharmacological profile of this compound is consistent with central cholinergic stimulation resulting purely from its potent inhibition of AChE. nih.gov

Cross-Talk with Other Neurotransmitter Systems Induced by this compound

Alterations in Striatal Dopamine (B1211576) Metabolism Following this compound Exposure in Preclinical Models

Preclinical investigations have demonstrated that this compound can influence the dopaminergic system, particularly within the striatum, a brain region critical for motor control and cognitive function. nih.govuwo.ca Research in rodent models has shown that administration of higher doses of this compound leads to an elevation in the levels of homovanillic acid (HVA) in the striatum. nih.gov HVA is the primary metabolite of dopamine, and its concentration is often used as an index of dopamine turnover. diapason-study.eu

The increase in striatal HVA levels suggests that this compound can accelerate dopamine metabolism and release. nih.gov This effect is thought to be a downstream consequence of the primary cholinergic stimulation induced by the compound. The striatum is densely populated with cholinergic interneurons that modulate the activity of dopaminergic neurons. By increasing acetylcholine levels, this compound likely enhances the cholinergic influence on these dopaminergic pathways, leading to increased dopamine release and subsequent metabolism. dovepress.com This cross-talk between the cholinergic and dopaminergic systems is a key aspect of basal ganglia function, and its modulation by this compound underscores the compound's broader neurochemical effects beyond the cholinergic system alone. nih.gov

Table 1: Effect of this compound on Striatal Dopamine Metabolite in Preclinical Models

CompoundPreclinical ModelFindingImplicationReference
This compoundRatElevated striatal homovanillic acid (HVA) levels at higher doses.Increased dopamine turnover/metabolism. nih.gov

Effects on Other Monoaminergic and Peptidergic Receptors and Uptake Carriers by this compound

To assess the selectivity of this compound, it has been evaluated against a panel of other neurotransmitter receptors and transporters. These investigations have revealed that this compound possesses a high degree of selectivity for its primary target, acetylcholinesterase. nih.gov

Specifically, in broad screening assays, this compound demonstrated only weak affinity for a variety of aminergic and peptidergic receptors and uptake carriers. nih.gov The reported affinity for these other targets was greater than 10 µM, a concentration that is significantly higher than its potent IC50 value for AChE inhibition (0.10 µM). nih.gov This indicates that at therapeutic concentrations where this compound effectively inhibits AChE, it is unlikely to have significant direct effects on other neurotransmitter systems, such as those involving serotonin, norepinephrine, or various neuropeptides. nih.govnih.gov This receptor selectivity profile suggests a lower potential for off-target effects related to the direct modulation of these other systems. nih.gov

Exploration of Additional Putative Molecular Targets for this compound

Preliminary Investigations into this compound's Potential as an Inhibitor of Protein Kinases (e.g., CDK2, CDK5)

Based on available scientific literature, there have been no specific investigations into the potential of this compound as an inhibitor of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) or Cyclin-Dependent Kinase 5 (CDK5). Research on inhibitors of these kinases is an active area, particularly in the context of cancer and neurodegenerative diseases, but studies have focused on other chemical scaffolds. oncotarget.commdpi.comnih.gov The current body of research on this compound has remained focused on its role as a potent acetylcholinesterase inhibitor.

Assessment of Broad Spectrum Off-Target Interactions and Their Mechanistic Implications for this compound

The assessment of off-target interactions is a critical component in evaluating the potential of any therapeutic compound. For this compound, broad-spectrum screening has been conducted to determine its selectivity. The results from these studies indicate a favorable profile, with minimal engagement of other molecular targets at concentrations relevant to its primary mechanism of action. nih.gov

As previously mentioned, this compound displays weak affinity (>10 µM) for a range of aminergic and peptidergic receptors and transporters. nih.gov This low level of off-target binding is significant because it suggests that the mechanistic implications of this compound are primarily driven by its potent inhibition of acetylcholinesterase and the subsequent enhancement of cholinergic neurotransmission. The high degree of selectivity minimizes the potential for complex pharmacological effects arising from interactions with multiple neurotransmitter systems, which can sometimes complicate therapeutic outcomes. nih.gov

From a structural standpoint, this compound is an N-aminoindole derivative. nih.gov This chemical structure is distinct from other acetylcholinesterase inhibitors like tacrine, which is an aminoacridine and has been associated with hepatotoxicity. nih.gov The unique chemical nature of this compound may therefore contribute to a different and potentially more favorable safety profile by avoiding some of the off-target liabilities associated with other structural classes of AChE inhibitors. nih.gov

Table 2: Summary of this compound Inhibition and Binding Affinity

TargetMetricValueReference
Acetylcholinesterase (AChE)IC500.10 ± 0.02 µM nih.gov
Butyrylcholinesterase (BuChE)IC500.08 ± 0.05 µM nih.gov
Aminergic/Peptidergic ReceptorsAffinity (Ki)>10 µM nih.gov

Structure Activity Relationship Sar Studies of P10358 and Its Analogs

Systematic Modification of the Indole (B1671886) Core of P10358 and its Impact on Cholinesterase Inhibitory Activity

No dedicated studies were found that systematically explored the modification of the indole core of this compound. For instance, research on the impact of varying substituents at different positions of the indole ring, or the replacement of the indole with other heterocyclic systems, specifically for this compound analogs, has not been published. General studies on other indole-based cholinesterase inhibitors suggest that the indole nucleus often plays a crucial role in binding to the active site of acetylcholinesterase, but direct extrapolation to this compound is speculative without specific data. nih.govresearchgate.net

Variational Studies on the Fluoropyridinylamino Moiety of this compound and Mechanistic Outcomes

There is a lack of publicly available research that investigates the role of the fluoropyridinylamino moiety in this compound's activity. Studies that explore the effects of altering the position of the fluorine atom, replacing it with other halogens or functional groups, or modifying the pyridine (B92270) ring itself in the context of this compound could not be located. The specific contribution of this moiety to the compound's binding mechanism and inhibitory potency remains to be elucidated through dedicated SAR studies.

Influence of Carbamate (B1207046) Group Modifications on this compound's Target Binding and Selectivity

While the carbamate group is a well-known pharmacophore in many cholinesterase inhibitors, responsible for forming a transient covalent bond with the serine residue in the enzyme's active site, specific studies on modifying this group within the this compound scaffold are not available. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net Research on other carbamate-based inhibitors has shown that alterations to the N-substituents can significantly impact inhibitory potency and selectivity, but this has not been documented for this compound. nih.govmdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis of this compound Derivatives

A prerequisite for a 3D-QSAR study is a dataset of structurally related compounds with corresponding biological activity data. As no such series of this compound derivatives with measured cholinesterase inhibitory activities has been published, no 3D-QSAR analyses have been performed. Such studies would be valuable for understanding the spatial and electronic requirements for optimal activity and for guiding the design of new, more potent analogs. nih.govmdpi.commdpi.comnih.govjyoungpharm.org

Computational Molecular Docking and Dynamics Simulations for this compound-Target Binding Mechanisms

While molecular docking and dynamics simulations are powerful tools for investigating ligand-protein interactions, no specific computational studies focusing on this compound or a series of its analogs bound to acetylcholinesterase were identified in the public literature. nih.govnih.govresearchgate.netcellmolbiol.orgresearcher.lifenih.govresearchgate.netlupinepublishers.commdpi.commdpi.com Such studies would provide valuable insights into the precise binding mode of this compound, the key amino acid interactions, and the dynamic behavior of the complex, which are currently not known in detail.

Preclinical in Vitro and in Vivo Models for Mechanistic Studies of P10358

Cellular and Subcellular Assays for P10358 Mechanism Investigation

The primary mechanism of action for this compound has been elucidated through in vitro enzymatic assays, which have established it as a potent, reversible inhibitor of acetylcholinesterase (AChE). nih.gov These assays are fundamental for determining the inhibitory potency of compounds targeting specific enzymes. The most common method employed for this purpose is a colorimetric assay based on the Ellman method. mdpi.commdpi.comresearchgate.net This technique measures the activity of cholinesterases by quantifying the hydrolysis of substrates like acetylthiocholine. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, the absorbance of which can be measured spectrophotometrically to determine the rate of enzyme activity. nih.gov

In such assays, this compound demonstrated a significant inhibitory effect on acetylcholinesterase. nih.gov Its potency was found to be 2.5 times greater than that of Tacrine (B349632) (THA), a reference compound. nih.gov this compound also inhibits butyrylcholinesterase (BChE) with a potency comparable to that of Tacrine. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were precisely determined for this compound against both cholinesterases. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by this compound and Tacrine

CompoundTarget EnzymeIC50 (μM)
This compoundAcetylcholinesterase (AChE)0.10 ± 0.02
This compoundButyrylcholinesterase (BChE)0.08 ± 0.05
Tacrine (THA)Acetylcholinesterase (AChE)0.25 ± 0.03
Tacrine (THA)Butyrylcholinesterase (BChE)0.07 ± 0.01

Data sourced from Smith et al. (1997). nih.gov

Cell-based reporter assays are powerful tools for investigating how a compound modulates specific cellular signaling pathways. nih.govyoutube.com These assays typically utilize a reporter gene, such as luciferase, linked to a specific transcriptional response element. nih.govnih.gov When a signaling pathway is activated or inhibited, it alters the activity of transcription factors that bind to these response elements, thereby controlling the expression of the reporter protein. youtube.com The resulting change in reporter protein levels, often measured via luminescence, serves as a direct readout of the pathway's activity. nih.gov

In the context of this compound, its primary action is to increase the concentration and duration of acetylcholine (B1216132) in the synapse by inhibiting AChE. nih.gov This enhanced cholinergic stimulation activates muscarinic and nicotinic receptors, which in turn triggers a cascade of downstream signaling events. Cell-based reporter assays could be employed to study the effects of this compound on these pathways. For example, reporter constructs for transcription factors like cyclic AMP response element-binding protein (CREB) or nuclear factor kappaB (NF-κB), which are known to be involved in neuronal signaling, could be used in relevant research cell lines to quantify the transcriptional consequences of this compound-mediated cholinergic enhancement. nih.gov

Synaptosomes are isolated, pinched-off nerve terminals that serve as a valuable in vitro model for studying synaptic function. nih.govnih.gov These preparations are metabolically active and retain the necessary machinery to store, release, and take up neurotransmitters, making them ideal for dissecting the molecular mechanisms of synaptic transmission. nih.gov Experiments using synaptosomes allow for the direct measurement of how compounds affect neurotransmitter release and reuptake processes in a controlled environment.

For a compound like this compound, which acts by increasing synaptic acetylcholine levels, synaptosomal studies can provide insight into its broader neurochemical profile. While its primary target is AChE, the resulting cholinergic stimulation could indirectly influence the dynamics of other neurotransmitter systems. Research has shown that this compound exhibits weak affinity (>10 µM) for a variety of neurotransmitter uptake carriers. nih.gov Synaptosomal preparations could be used to further investigate whether the sustained cholinergic activity induced by this compound modulates the uptake or release of other key neurotransmitters, such as dopamine (B1211576), serotonin, or glutamate.

Ex Vivo Tissue and Organ Preparations for Elucidating this compound Effects

To confirm that an AChE inhibitor reaches its target in the central nervous system and exerts its enzymatic effect in a living organism, ex vivo studies are essential. nih.gov These experiments typically involve administering the compound to animal models, after which brain tissue is collected and homogenized. mdpi.com The activity of cholinesterase is then measured in these brain homogenates, providing a direct assessment of the compound's in vivo target engagement. nih.govmdpi.com

Ex vivo studies have demonstrated that orally administered this compound produces a dose-dependent inhibition of acetylcholinesterase activity in the brains of animal models. nih.gov This finding confirms that this compound can cross the blood-brain barrier and engage its enzymatic target within the brain, an effect consistent with central cholinergic stimulation. nih.gov

Analyzing neurotransmitters and their metabolites in brain tissue following drug administration provides crucial information about the compound's downstream neurochemical effects. nih.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) are often used to quantify these molecules in specific brain regions. nih.govmdpi.com Changes in metabolite levels can reflect alterations in the synthesis, release, or turnover of their parent neurotransmitters. nih.gov

Biochemical analyses of brain tissue from animal models administered this compound have revealed effects beyond direct cholinergic modulation. nih.gov Specifically, administration of this compound was found to elevate the levels of homovanillic acid (HVA) in the striatum. nih.gov HVA is the primary metabolite of dopamine, and its elevation suggests an increase in dopamine turnover. This finding indicates that the central cholinergic stimulation produced by this compound may indirectly influence the activity of the nigrostriatal dopaminergic system. nih.gov

Table 2: Ex Vivo Neurochemical Effects of this compound

Experimental ModelFindingImplication
Animal Model Brain HomogenatesDose-dependent inhibition of brain acetylcholinesterase activity.Confirms CNS target engagement and in vivo efficacy.
Animal Model Striatal TissueElevated levels of homovanillic acid (HVA).Suggests an indirect modulation of the dopaminergic system.

Data sourced from Smith et al. (1997). nih.gov

No information could be found for the chemical compound “this compound” in the provided search results. Therefore, the requested article focusing on the preclinical in vitro and in vivo models for mechanistic studies of this specific compound cannot be generated.

The search results did yield general information on methodologies used in preclinical animal model research, such as neurochemical profiling in rodent brains, receptor occupancy studies, and the investigation of biochemical markers. However, none of the returned documents mentioned or provided any data related to a compound designated as "this compound."

Further investigation would require specific scientific literature or documentation that references "this compound" to proceed with generating the requested article. Without such information, any attempt to create the content outlined in the prompt would be speculative and not based on factual, verifiable data.

Advanced Analytical and Methodological Approaches for P10358 Research

High-Resolution Spectroscopic Characterization of P10358 and its Research-Relevant Metabolites (e.g., NMR, Mass Spectrometry)

Detailed experimental high-resolution spectroscopic data for this compound, such as Nuclear Magnetic Resonance (NMR) and comprehensive Mass Spectrometry (MS) for the parent compound and its metabolites, are not extensively available in the public domain. However, the structural elucidation of a novel compound like this compound would have fundamentally relied on these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be essential for confirming the complex molecular structure of this compound. 1H and 13C NMR spectra would provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the indole (B1671886) and fluoropyridine ring systems, the methyl groups, and the carbamate (B1207046) moiety. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would confirm its elemental composition (C16H15FN4O2). uni.lu While specific experimental data is scarce, predicted mass spectrometry data for this compound is available and provides theoretical values for various adducts that would be observed in an MS analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
Adductm/z (mass to charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]+315.12518169.9
[M+Na]+337.10712179.7
[M-H]-313.11062175.0
[M+NH4]+332.15172184.4
[M+K]+353.08106174.9

This data is predicted and sourced from PubChemLite. uni.lu

The study of its metabolites, which could be formed through pathways such as O-demethylation, hydroxylation, N-oxidation, or N-debenzylation, would also heavily rely on MS techniques to identify the structural modifications. nih.gov

Chromatographic Separation and Detection Techniques for this compound in Complex Biological Matrices (e.g., LC-MS/MS for research quantification)

For the quantification of this compound in complex biological matrices like plasma, blood, or cerebrospinal fluid, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov While a specific, validated LC-MS/MS method for this compound is not publicly documented, the principles for its development can be inferred from methods used for other acetylcholinesterase inhibitors. nih.govnih.govmdpi.com

A typical research method would involve:

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering macromolecules from the biological sample.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from its metabolites and other endogenous compounds. A C18 column is commonly used for such small molecules. frontiersin.org

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode would be used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

The development of such a method would require optimization of the mobile phase composition, gradient elution, and MS parameters to achieve the necessary sensitivity and specificity for pharmacokinetic and pharmacodynamic research.

Radioligand Binding Assays for Comprehensive this compound's Receptor Affinity Profiling

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. mdpi.com For this compound, these assays confirmed its primary activity as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. nih.gov

Table 2: Cholinesterase Inhibitory Potency of this compound
EnzymeIC50 (µM)
Acetylcholinesterase (AChE)0.10 ± 0.02
Butyrylcholinesterase (BuChE)0.08 ± 0.05

Data sourced from Smith et al., 1997. nih.gov

Beyond its primary targets, a comprehensive receptor affinity profile is necessary to identify potential off-target effects. Research on this compound indicated that it possessed weak affinity (>10 µM) at a variety of aminergic and peptidergic receptors and uptake carriers. nih.gov A full investigational profile would typically involve screening the compound against a large panel of receptors (e.g., dopaminergic, serotonergic, adrenergic, histaminergic, muscarinic) and reporting the inhibition constant (Ki) or IC50 value for each. This provides a detailed understanding of the compound's selectivity.

Proteomic and Metabolomic Approaches to Uncover Global Cellular Perturbations Induced by this compound

Proteomic and metabolomic studies are powerful hypothesis-generating tools used to understand the global cellular effects of a drug candidate. There is no specific published research on the application of these techniques to this compound. However, studies on other acetylcholinesterase inhibitors like donepezil (B133215) have utilized quantitative proteomics to identify alterations in protein expression in the hippocampus, revealing effects beyond simple enzyme inhibition, such as reductions in amyloid beta proteins. nih.gov Similarly, metabolomic analyses have been used to investigate the broader neurochemical changes induced by other AChE inhibitors. mdpi.com

For this compound, such studies would involve:

Proteomics: Treating neuronal cells or animal models with this compound and using techniques like 2D-differential in-gel electrophoresis or mass spectrometry-based quantitative proteomics to identify proteins whose expression levels are significantly altered. acs.org

Metabolomics: Analyzing biological samples (e.g., brain tissue, plasma) to identify changes in the levels of endogenous metabolites following this compound administration, providing insights into perturbed metabolic pathways.

These approaches could uncover novel mechanisms of action or potential biomarkers related to the compound's effects.

Development of Novel Probes and Imaging Agents Based on this compound Structure for Investigational Use

The structural backbone of a potent and selective ligand like this compound could theoretically be used to develop novel research tools, such as imaging agents for Positron Emission Tomography (PET) or fluorescent probes. There is no evidence in the public literature that this compound has been used for this purpose.

The development of a PET imaging agent based on this compound would involve:

Labeling the molecule with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18).

Evaluating the resulting radiotracer's ability to cross the blood-brain barrier and specifically bind to AChE in the brain, allowing for in vivo visualization and quantification of the enzyme. nih.gov

Similarly, modifying the this compound structure by incorporating a fluorophore could lead to the creation of a fluorescent probe for in vitro studies, such as visualizing AChE in cell cultures or tissue slices. The design of such probes often aims for a change in fluorescence upon binding to the target enzyme.

Broader Academic Implications and Future Research Trajectories for P10358

P10358 as a Tool Compound or Chemical Probe for Fundamental Cholinergic System Research

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific target, often a protein. wikipedia.org this compound, with its potent and reversible inhibition of acetylcholinesterase (AChE), is well-suited to serve as a tool compound for investigating the complexities of the cholinergic system. nih.gov The central cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is critical for cognitive functions such as learning, memory, and attention. lifecanvastech.comfrontiersin.org

As a tool compound, this compound can be used to:

Elucidate Cholinergic Pathways: By selectively inhibiting AChE, this compound elevates acetylcholine levels, allowing researchers to study the downstream effects on various neural circuits and behaviors. nih.gov Studies have already shown it enhances performance in cognitive tasks in animal models, confirming its central cholinergic stimulation. nih.gov

Investigate Receptor Subtypes: The cholinergic system comprises both nicotinic and muscarinic acetylcholine receptors. lifecanvastech.com Using this compound to modulate acetylcholine levels can help in dissecting the specific roles these different receptor subtypes play in various physiological and pathological processes.

Probe Disease Mechanisms: In conditions like Alzheimer's disease, cholinergic neuron degeneration is a key pathological feature. uevora.pt this compound can be used in preclinical models to explore how restoring cholinergic tone affects disease progression and to identify new targets within the cholinergic network. va.govesmed.org

The compound's demonstrated weak affinity for a range of other aminergic and peptidergic receptors enhances its specificity as a probe for the cholinergic system. nih.gov

PropertyDescriptionSource
Target Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov
Action Reversible Inhibition nih.gov
Effect Central Cholinergic Stimulation nih.gov
Utility Elucidating cognitive pathways, probing disease models nih.govuevora.pt

Potential for this compound as a Lead Scaffold for Rational Drug Discovery and Design in Academic Research

A "lead compound" in drug discovery is a chemical starting point that has promising activity against a specific biological target, which can then be chemically modified to create a more potent and selective drug candidate. upmbiomedicals.com The process of identifying such a lead and optimizing it is a cornerstone of medicinal chemistry. upmbiomedicals.comnih.gov this compound's N-aminoindole core structure represents a viable lead scaffold for academic research focused on developing new cholinesterase inhibitors or other neuroactive agents.

Key aspects of this compound as a lead scaffold include:

Novel Chemotype: Unlike the aminoacridine structure of older drugs like tacrine (B349632), the N-aminoindole scaffold of this compound may offer a different safety profile, potentially avoiding issues like hepatotoxicity. nih.gov

Structure-Activity Relationship (SAR) Studies: The existing molecule provides a foundation for SAR studies. cresset-group.com Researchers can systematically modify different parts of the this compound structure—such as the fluoropyridinyl ring, the methyl group on the indole (B1671886), or the carbamate (B1207046) side chain—to understand how these changes affect potency, selectivity for AChE over butyrylcholinesterase (BChE), and pharmacokinetic properties.

Scaffold Hopping: The core scaffold can be used in computational "scaffold hopping" techniques to identify structurally novel compounds that retain the key pharmacophoric features required for cholinesterase inhibition but possess entirely different and potentially more "drug-like" properties. cresset-group.comnih.gov

The ultimate goal is to use the structural and biological information from this compound to design new chemical entities with improved therapeutic profiles. researchgate.net

Unexplored Biological Systems and Enzyme Families Potentially Interacting with this compound Beyond Cholinesterases

While this compound is a potent cholinesterase inhibitor, it is plausible that it interacts with other biological targets, a concept known as polypharmacology. nih.gov Identifying these off-target interactions is crucial for understanding its full biological activity profile and for uncovering new therapeutic applications.

Future research could investigate interactions with:

Other Hydrolases: Given that this compound inhibits serine hydrolases (AChE and BChE), it could potentially interact with other enzymes in this large and diverse family, which are involved in metabolism, signaling, and inflammation.

Kinases: Protein kinases are a major class of drug targets. Screening this compound against a panel of kinases could reveal unexpected inhibitory activity, opening new research directions.

Monoamine Oxidases (MAO): These enzymes are involved in the metabolism of neurotransmitters and are targets for drugs used in neurodegenerative and psychiatric disorders. uevora.pt Investigating this compound's effect on MAO-A and MAO-B would be a logical extension, given the symptomatic overlap in the diseases targeted.

Studies on the compound nepicastat, for example, revealed that in addition to its primary target, it also interacted with acetylcholinesterase, highlighting the potential for discovering secondary activities in targeted molecules. nih.gov Chemical proteomics and broad-panel biochemical screening are powerful tools to uncover such uncharted interactions for this compound. nih.gov

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding drug action by considering the complex network of interactions within a biological system rather than focusing on a single target. nih.govnih.gov These approaches are particularly valuable for complex conditions like neurodegenerative diseases. nih.gov

Integrating this compound into this framework would involve:

Target Interaction Mapping: Building a network of proteins that interact directly or indirectly with this compound. This would include its primary targets (AChE, BChE) and any secondary targets identified.

Pathway Analysis: Mapping these interacting proteins to known biological pathways (e.g., cholinergic signaling, neuroinflammation, apoptosis) to predict the system-wide effects of the compound.

Phenotypic Screening Data Integration: Combining data from high-throughput screening with network models to link molecular interactions with cellular phenotypes.

Computational Predictive Modeling for this compound's Uncharted Biological Activities and Interactions

Computational modeling has become an indispensable tool in drug discovery and chemical biology, allowing for the simulation of molecular interactions and prediction of biological effects. uu.nlmdpi.com For a compound like this compound, computational approaches can guide future experimental work efficiently.

Potential applications include:

Molecular Docking and Dynamics: Simulating the binding of this compound to the active sites of various enzymes beyond cholinesterases. This can be used to screen large virtual libraries of potential off-targets and prioritize them for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of this compound and its analogues with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacokinetic Modeling (ADMET): Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to guide the design of compounds with better drug-like properties.

These predictive models, by generating testable hypotheses, can significantly accelerate the exploration of this compound's full biological potential and its development as a research tool or therapeutic lead. nih.govembl.org

Research ApproachApplication to this compoundPotential Outcome
Systems Biology Mapping protein interaction networks for this compound.Understanding of system-wide effects and identification of biomarkers.
Network Pharmacology Analyzing pathway perturbations caused by this compound.Prediction of therapeutic efficacy and potential side effects.
Computational Modeling Predicting binding to new targets and ADMET properties.Rational design of new experiments and optimized lead compounds.

Q & A

Q. What are the primary pharmacological mechanisms of P10358 in Alzheimer’s disease (AD) models, and how do they inform experimental design?

this compound is a reversible acetylcholinesterase (AChE) inhibitor that enhances cholinergic neurotransmission, a key therapeutic target in AD. Preclinical studies demonstrate its potency via oral and parenteral administration in rodents, with 2.5-fold greater AChE inhibition compared to tacrine (THA) in vitro . Methodologically, researchers should:

  • Use in vitro AChE inhibition assays (e.g., Ellman’s method) to quantify IC₅₀ values.
  • Conduct in vivo behavioral tests (e.g., Morris water maze) to assess cognitive improvement in AD rodent models.
  • Validate specificity by screening for off-target receptor interactions (e.g., dopamine, serotonin receptors) to confirm mechanism .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy and safety?

Key models include:

  • In vitro : Human AChE enzyme assays, neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity profiling.
  • In vivo : Transgenic AD mice (e.g., APP/PS1) for long-term efficacy, wild-type rodents for acute toxicity studies.
  • Pharmacokinetics : Plasma and brain tissue sampling in rodents to assess blood-brain barrier penetration and metabolite analysis .

Q. How does this compound’s dual modulation of cholinergic and dopaminergic systems impact experimental outcomes?

this compound increases extracellular dopamine and its metabolite HVA in rodent brains, suggesting cross-talk between cholinergic and dopaminergic pathways . Researchers should:

  • Use microdialysis to measure real-time dopamine fluctuations in striatal regions.
  • Design studies controlling for confounding variables (e.g., dose-dependent effects, circadian rhythms).
  • Compare outcomes with selective AChE inhibitors to isolate dual mechanisms .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s enzymatic targets (e.g., AChE inhibition vs. RNA polymerase involvement)?

identifies this compound as an AChE inhibitor, while lists it among RNA-dependent RNA polymerases—a potential contradiction. To address this:

  • Replicate enzymatic assays using purified RNA polymerase and AChE to verify target specificity.
  • Review batch/lot variability in compound synthesis (e.g., structural analogs, stereochemical purity).
  • Contextualize findings: RNA polymerase activity may be incidental or species-specific, requiring phylogenetic analysis .

Q. What methodologies optimize dose-response studies for this compound’s therapeutic window?

Advanced approaches include:

  • Probit analysis to determine ED₅₀ (effective dose) and LD₅₀ (lethal dose) in rodents.
  • Pharmacodynamic modeling to correlate AChE inhibition levels with cognitive outcomes.
  • Toxicogenomics to identify gene expression changes at sub-therapeutic vs. toxic doses .

Q. What strategies mitigate bias when analyzing this compound’s preclinical data for translational research?

To enhance reproducibility:

  • Adopt blinded scoring in behavioral assays to reduce observer bias.
  • Use PRISMA guidelines for systematic literature reviews to identify publication bias.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Q. How should researchers design studies to explore this compound’s potential in Parkinson’s disease (PD)?

Given its dopaminergic effects, propose:

  • MPTP-induced PD models to assess neuroprotection against dopaminergic neuron loss.
  • Combination therapies with L-DOPA to evaluate synergistic efficacy.
  • Long-term safety studies monitoring dyskinesia and receptor desensitization .

Methodological Considerations

  • Data Contradictions : Use triangulation (e.g., biochemical, behavioral, and histopathological endpoints) to validate findings .
  • Manuscript Reporting : Avoid selective data presentation; disclose raw datasets and statistical outliers in supplementary materials .
  • Ethical Compliance : For future clinical trials, align preclinical data with ICH guidelines for Investigational New Drug (IND) applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.